molecular formula C26H18Br2 B3158612 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) CAS No. 859315-37-0

4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)

Cat. No. B3158612
CAS RN: 859315-37-0
M. Wt: 490.2 g/mol
InChI Key: LUSFLSAYXQSMPB-UHFFFAOYSA-N
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Description

“4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” is a chemical compound with the molecular formula C26H18Br2 . It is also known by other names such as 1,1-diphenyl-2,2-di(p-bromophenyl)ethylene .


Molecular Structure Analysis

The molecular structure of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” consists of two bromobenzene groups attached to a diphenylethene core . The InChI code for this compound is 1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” include a molecular weight of 490.24 . The compound is a solid at room temperature . Other properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

Organic Systems Synthesis

This compound has been used as a precursor in the synthesis of porous macrocycle arrays on an Ag (111) surface . These arrays behave as coupled 2D quantum dots (QDs) and exhibit unique intra- and intermolecular nanocavities .

Electronic and Magnetic Properties

When synthesized on a coinage metal surface, the electrons in the organic 2D structures interact with the electrons in the metal surface . This interaction leads to intriguing electronic and magnetic properties .

Flat-Band Creation in Electronic Band Structure

The structure of this compound gives rise to an isolated flat-band in the electronic band structure . This is discovered through plane-wave (PW) calculations and scanning tunneling spectroscopy (STS) characterization .

Kondo Effect

The Kondo effect, a phenomenon in solid-state physics, has been observed in this compound . The Kondo screening is driven by the interaction between the π electrons in the dehydrogenated molecule and the electrons of the metal substrate through the Ni atom .

Artificially Created Spin Structures

This compound has been used to create artificially created spin structures . These structures have been extended from the radical monomer to dimers, linear trimers, and a six-membered ring, through precise tip manipulation .

Organic Light-Emitting Diodes (OLEDs)

Although not directly mentioned, similar compounds have been investigated for applications in OLEDs . It’s plausible that “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” could have similar applications.

Organic Field-Effect Transistors (OFETs)

Again, similar compounds have been used in OFETs . This suggests potential applications for “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” in this field.

Organic Solar Cells (OSCs) and Photovoltaic Applications

Similar compounds have been used in OSCs and other photovoltaic applications . This opens up potential research applications for “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” in these areas.

Safety and Hazards

The compound has been assigned the hazard code Xi . Safety precautions include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation . The MSDS (Material Safety Data Sheet) for this compound provides more detailed safety information .

Mechanism of Action

Target of Action

Similar compounds, such as tetraphenylethene (tpe) derivatives, have been known to interact with various biological targets .

Mode of Action

It is known that similar compounds, such as tpe derivatives, exhibit aggregation-induced emission (aie) properties . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in their aggregation state and subsequent emission properties.

Biochemical Pathways

Based on the aie properties of similar compounds , it can be inferred that the compound might affect pathways related to aggregation and emission properties of biological targets.

Result of Action

Based on the aie properties of similar compounds , it can be inferred that the compound might induce changes in the aggregation state and emission properties of its biological targets.

properties

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2,2-diphenylethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSFLSAYXQSMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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